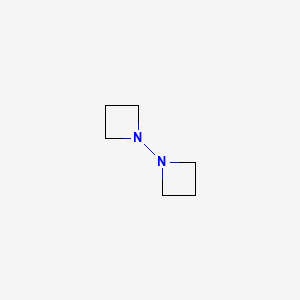
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- is a complex organic compound known for its vibrant color properties. It is often used as a dye or pigment in various industrial applications. The compound’s structure includes a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a pigment in the textile, paint, and plastic industries due to its stability and vibrant color.
作用機序
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. In biological systems, the compound may bind to proteins or nucleic acids, affecting their function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt
- 4′-Chloro-3-hydroxy-2′-methyl-2-naphthanilide
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- stands out due to its specific azo linkage and the presence of both chloro and methyl substituents on the phenyl ring. These structural features contribute to its unique color properties and reactivity, making it particularly valuable in applications requiring stable and vibrant pigments.
特性
CAS番号 |
68133-41-5 |
|---|---|
分子式 |
C25H20ClN3O2 |
分子量 |
429.9 g/mol |
IUPAC名 |
4-[(4-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-21(15)27-25(31)20-14-17-8-4-5-9-19(17)23(24(20)30)29-28-22-12-11-18(26)13-16(22)2/h3-14,30H,1-2H3,(H,27,31) |
InChIキー |
XCVUQESRBODIHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


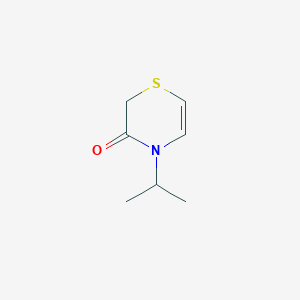
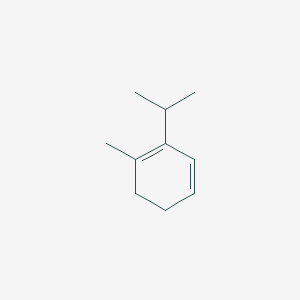
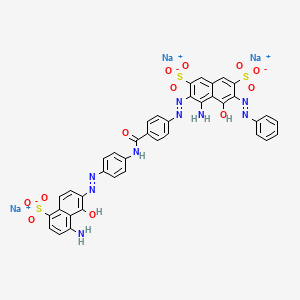
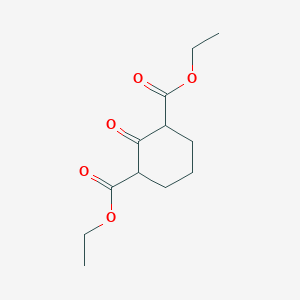

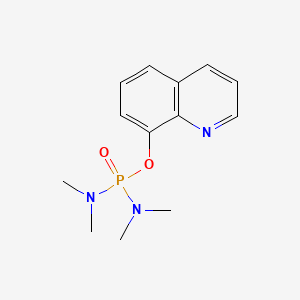
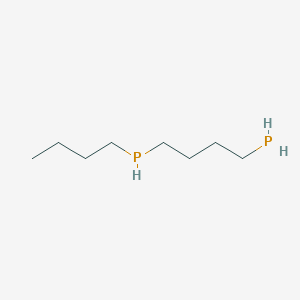
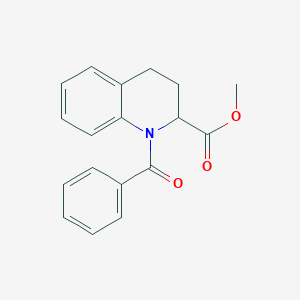


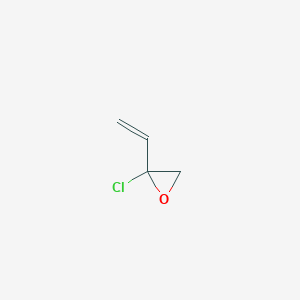
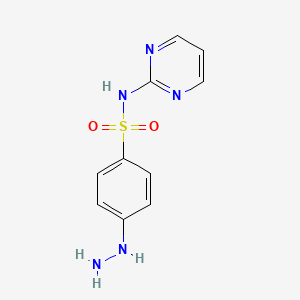
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
